molecular formula C10H5Cl4N3 B8383224 6-Chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine

6-Chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine

Cat. No.: B8383224
M. Wt: 309.0 g/mol
InChI Key: TXIVDCNXCRALRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H5Cl4N3 and its molecular weight is 309.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5Cl4N3

Molecular Weight

309.0 g/mol

IUPAC Name

6-chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H5Cl4N3/c11-4-1-5(8(14)6(12)2-4)9-10(15)17-7(13)3-16-9/h1-3H,(H2,15,17)

InChI Key

TXIVDCNXCRALRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3,5-trichlorobenzeneboronic acid (1.62 g, 7.18×10−3 mole) in absolute ethanol (2.05 ml) was added slowly to a mixture of 2-amino-3-bromo-6 chloropyrazine (1 g, 5.1×10−3 mole) and tetrakis(triphenylphospine)palladium(O) (0.334 g, 2.89×10−4 mole) in benzene (10.20 ml)/2M aqueous sodium carbonate (5.50 ml). The mixture was refluxed for 17 hrs. The cooled reaction mixture was evaporated in vacuo and then extracted with chloroform (50 ml). The chloroform layer was washed with water (2×30 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 0.205 g (14%), M.p. 211-214° C.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphospine)palladium(O)
Quantity
0.334 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One

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